Product packaging for Brimonidine-2,3-dione(Cat. No.:CAS No. 182627-95-8)

Brimonidine-2,3-dione

Cat. No.: B601887
CAS No.: 182627-95-8
M. Wt: 324.14
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Description

Contextualization of Brimonidine-2,3-dione within the Brimonidine (B1667796) Chemical Landscape

This compound, with the chemical name 5-bromo-6-((4,5-dihydro-1H-imidazol-2-yl)amino)quinoxaline-2,3(1H,4H)-dione, is structurally related to brimonidine, a potent alpha-2 adrenergic agonist. venkatasailifesciences.com Brimonidine itself is a quinoxaline (B1680401) derivative, a class of heterocyclic compounds formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring. ipp.pt The chemical structure of brimonidine features a quinoxaline core substituted with a bromine atom and an amino group linked to a dihydro-imidazolyl moiety.

This compound is recognized as both a metabolite and a degradation product of brimonidine. researchgate.netchemicalbook.com Its structure retains the core quinoxaline framework of brimonidine but features two ketone groups at the 2 and 3 positions of the quinoxaline ring, hence the "-dione" suffix. This transformation from brimonidine to this compound occurs through oxidation. researchgate.net

Table 1: Chemical Properties of this compound

Property Value
CAS Number 182627-95-8
Molecular Formula C₁₁H₁₀BrN₅O₂
Molecular Weight 324.13 g/mol
IUPAC Name 5-bromo-6-[(4,5-dihydro-1H-imidazol-2-yl)amino]-1,4-dihydroquinoxaline-2,3-dione

| Synonyms | Brimonidine Tartrate Impurity 1 |

This table is interactive. You can sort and filter the data.

Significance of this compound as a Chemical Entity in Drug Stability and Impurity Profiling Studies

The presence of impurities in pharmaceutical products can impact their safety and efficacy. europa.eu Therefore, identifying and controlling these impurities is a critical aspect of drug development and manufacturing. This compound is a key impurity of brimonidine and is used as a reference standard in impurity profiling. synzeal.comsynthinkchemicals.com

Forced degradation studies are essential in pharmaceutical development to understand the stability of a drug substance and to identify potential degradation products. unesp.br Brimonidine tartrate has been shown to be susceptible to degradation under various stress conditions, including oxidative, acidic, and basic environments. europa.eunih.govresearchgate.net Specifically, brimonidine is known to degrade under oxidative stress, leading to the formation of this compound. researchgate.net

In these studies, brimonidine tartrate has shown significant degradation when exposed to hydrogen peroxide (H₂O₂), confirming its sensitivity to oxidation. nih.gov For instance, one study reported that only about 42.4% of brimonidine tartrate remained after exposure to 6% H₂O₂ at 40°C for 24 hours. nih.gov While the drug is relatively stable under thermal and photolytic stress, its degradation under oxidative conditions highlights the importance of monitoring for impurities like this compound. nih.govresearchgate.net

The detection and quantification of this compound are typically achieved using advanced analytical techniques. High-performance liquid chromatography (HPLC) is a commonly employed method for separating brimonidine from its impurities. nih.govresearchgate.net Stability-indicating HPLC methods are developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure they can effectively separate and quantify degradation products. nih.gov These methods often utilize C18 or C8 columns with a mobile phase consisting of a buffer and an organic solvent, and UV detection is used for quantification. nih.govresearchgate.net

Evolution of Research Perspectives on Brimonidine Derivatives and Related Quinoxalinediones

The research landscape for quinoxaline derivatives, including those related to brimonidine, has evolved significantly over the years. Initially recognized for their antimicrobial properties, the therapeutic potential of quinoxalines has expanded to a wide range of applications. ipp.pt Quinoxaline and its derivatives are now investigated for their anticancer, antiviral, anti-inflammatory, and neuroprotective activities. ipp.ptnih.govresearchgate.netrsc.org

The quinoxaline-2,3-dione scaffold, in particular, is a subject of growing interest in medicinal chemistry. mdpi.com Researchers are exploring the synthesis of novel quinoxalinedione (B3055175) derivatives to develop new therapeutic agents. These efforts are driven by the diverse biological activities exhibited by this class of compounds. Recent studies have focused on synthesizing quinoxaline derivatives as potential anticancer agents, with some compounds showing promising activity against various cancer cell lines. nih.govresearchgate.net The development of quinoxaline 1,4-dioxides has also emerged as a promising area for creating new drugs for treating tuberculosis and parasitic infections. mdpi.com This expanding research into quinoxaline derivatives underscores the continued importance of understanding the chemistry and biological activity of compounds like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrN5O2 B601887 Brimonidine-2,3-dione CAS No. 182627-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-(4,5-dihydro-1H-imidazol-2-ylamino)-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5O2/c12-7-5(16-11-13-3-4-14-11)1-2-6-8(7)17-10(19)9(18)15-6/h1-2H,3-4H2,(H,15,18)(H,17,19)(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKOHBASICGZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C3=C(C=C2)NC(=O)C(=O)N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Spectrometric Characterization of Brimonidine 2,3 Dione

Elucidation of Molecular Structure through Multidimensional Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity of atoms in a molecule. While complete 1D and 2D NMR datasets for Brimonidine-2,3-dione are not extensively published, its structural elucidation can be confidently predicted based on well-established chemical shift principles and data from analogous quinoxaline-2,3-dione structures. ias.ac.in

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, provides initial information on the chemical environment of each nucleus. In ¹H NMR, the aromatic protons on the quinoxaline (B1680401) ring system would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their specific shifts and coupling patterns revealing their substitution pattern. The CH₂ groups of the imidazoline (B1206853) ring are expected to resonate as a singlet or a multiplet around 3.6-4.0 ppm. The N-H protons of the dione (B5365651) and imidazoline moieties would appear as broad singlets, with chemical shifts that can be highly dependent on the solvent and concentration.

¹³C NMR provides a count of unique carbon atoms and information about their hybridization. The most characteristic signals for this compound would be the two carbonyl carbons (C=O) of the dione moiety, expected to resonate significantly downfield in the range of 155-170 ppm. ias.ac.inarcjournals.org

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle.

COSY (Correlation Spectroscopy) would establish ¹H-¹H spin-spin coupling networks, confirming the connectivity of adjacent protons, particularly within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon atom to its attached proton(s).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on data from analogous quinoxaline-2,3-dione systems in DMSO-d₆) ias.ac.in

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic CH7.0 - 7.8115 - 135
Imidazoline CH₂~3.8~45
Quinoxaline NH9.5 - 12.0 (broad)-
Imidazoline NH8.0 - 9.0 (broad)-
C-Br-110 - 120
C-N (Imidazoline)-~158
C=O (Dione)-155 - 165
Quaternary Aromatic C-125 - 140

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS analysis verifies its molecular formula as C₁₁H₁₀BrN₅O₂. The experimentally determined exact mass is typically in agreement with the theoretical value, providing strong evidence for the compound's identity.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₁H₁₀BrN₅O₂-
Theoretical Exact Mass323.00177 Da iucr.org
Nominal Mass324 g/mol

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways, which offers further structural confirmation. The fragmentation of this compound under electron ionization or electrospray ionization would likely proceed through characteristic losses of its structural moieties. A primary fragmentation event observed for the parent compound, Brimonidine (B1667796), is the cleavage of the imidazoline ring, and a similar pathway is expected for the dione derivative. researchgate.netnih.gov

A plausible fragmentation pattern would involve:

Initial ionization to form the molecular ion [M]⁺ or protonated molecule [M+H]⁺.

Cleavage of the C-N bond connecting the imidazoline group to the quinoxaline core, leading to a significant fragment ion corresponding to the loss of the C₂H₄N₂ part of the imidazoline ring.

Sequential loss of carbon monoxide (CO) molecules from the dione ring, a characteristic fragmentation for dione systems. arcjournals.org

Fission of the bromine atom.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The FTIR spectrum of this compound is dominated by features characteristic of its dione and amine functionalities. The most prominent absorption would be from the stretching vibrations of the two carbonyl (C=O) groups in the quinoxaline-2,3-dione ring. These typically appear as strong bands in the region of 1650-1710 cm⁻¹. researchgate.netnih.gov The N-H stretching vibrations from the amide groups in the dione ring and the amine linker would be observed as broad bands in the 3200-3450 cm⁻¹ region. Other key absorptions include C-N stretching, aromatic C=C stretching, and aromatic C-H bending vibrations. arcjournals.org

Raman spectroscopy provides complementary information. While C=O stretches are visible in Raman, non-polar bonds like aromatic C=C bonds often give stronger Raman signals than IR. This technique would be particularly useful for analyzing the core quinoxaline skeletal vibrations.

Table 3: Key Infrared Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchAmide / Amine3200 - 3450Medium, Broad
C-H StretchAromatic3000 - 3100Medium to Weak
C=O StretchAmide (Dione)1650 - 1710Strong
C=C StretchAromatic1500 - 1600Medium
C-N StretchAmine / Amide1250 - 1350Medium
C-Br StretchBromo-Aromatic550 - 750Medium to Strong

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique yields precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and how it packs within the crystal lattice.

As of this writing, a single-crystal X-ray structure for this compound has not been reported in publicly accessible databases. However, analysis of related quinoxaline-2,3-dione derivatives provides significant insight into its likely solid-state structure. nih.goviucr.org Studies on similar compounds show that the quinoxaline-dione core is typically near-planar. iucr.orgnih.gov The crystal packing is expected to be heavily influenced by intermolecular hydrogen bonding involving the N-H groups of the dione ring and the imidazoline moiety, as well as the carbonyl oxygen atoms. Furthermore, π-π stacking interactions between the planar aromatic ring systems of adjacent molecules are a common feature in the crystal structures of such compounds and would likely play a role in the solid-state assembly of this compound. nih.gov

Table 4: Typical Solid-State Structural Parameters for a Quinoxaline-2,3-dione Core (Based on published crystal structures of related derivatives) nih.goviucr.org

ParameterTypical Value
C=O Bond Length~1.22 - 1.24 Å
C-N (amide) Bond Length~1.36 - 1.39 Å
C2-C3 Bond Length~1.47 - 1.49 Å
Dihedral Angle (Benzene/Pyrazine (B50134) rings)< 5° (Near-planar)
Intermolecular InteractionsHydrogen Bonding (N-H···O), π-π Stacking

Ultraviolet-Visible Spectroscopy for Electronic Structure and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique provides information about the electronic structure and conjugated systems (chromophores) within the molecule.

The parent compound, Brimonidine, exhibits a UV absorption maximum (λmax) around 246-254 nm. researchgate.netijcrt.org The chromophore in this compound is significantly more extended due to the presence of the α-dicarbonyl system in conjugation with the aromatic ring. This extended conjugation is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to Brimonidine.

The UV-Vis spectrum of this compound would likely display strong absorptions corresponding to π → π* transitions within the aromatic and dione systems. Weaker absorptions at longer wavelengths due to n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed. scispace.com Studies on similar D-π-A (Donor-π-Acceptor) quinoxaline systems show that intramolecular charge transfer (ICT) bands are also possible, which can be sensitive to solvent polarity. researchgate.net

Table 5: Predicted UV-Visible Absorption Data for this compound

Electronic TransitionChromophorePredicted λmax (nm)
π → πQuinoxaline-dione system260 - 350
n → πCarbonyl (C=O) groups> 350

Synthetic Strategies and Chemical Pathways to Brimonidine 2,3 Dione

De Novo Synthesis Approaches for Brimonidine-2,3-dione

While specific literature detailing a complete de novo synthesis of this compound is scarce, a plausible pathway can be constructed based on established methods for the synthesis of quinoxaline-2,3-dione derivatives. The general approach involves the cyclocondensation of a suitably substituted o-phenylenediamine (B120857) with an oxalic acid derivative.

Precursor Selection and Intermediate Functionalization

The logical starting point for a de novo synthesis of this compound would be the formation of the core quinoxaline-2,3-dione ring system, followed by the introduction of the characteristic side chain of brimonidine (B1667796).

A key precursor for the quinoxaline-2,3-dione core is a substituted o-phenylenediamine. For this compound, a plausible precursor is 4-bromo-5-amino-aniline or a protected derivative thereof. The synthesis of the quinoxaline-2,3-dione ring is typically achieved through condensation with oxalic acid or its derivatives, such as diethyl oxalate. The reaction of 4-bromo-o-phenylenediamine with oxalic acid in hydrochloric acid has been reported to yield 6-bromo-1,4-dihydroquinoxaline-2,3-dione . mdpi.com

Following the formation of the 6-bromo-quinoxaline-2,3-dione intermediate, the subsequent crucial step would be the introduction of the imidazolidin-2-ylideneamino side chain at the 6-position. This could potentially be achieved through a nucleophilic aromatic substitution reaction, where the bromine atom is displaced by a suitable nitrogen-containing nucleophile. A possible route involves the reaction with 2-aminoimidazoline .

Alternatively, a more stepwise approach could be employed where the amino group is first introduced to form 6-amino-5-bromo-quinoxaline-2,3-dione . This intermediate could then be further functionalized to construct the imidazolidine (B613845) ring. The synthesis of 6-amino-5-bromoquinoxaline (B154387) has been achieved from 4-nitrobenzene-1,2-diamine through cyclization, hydrogenation, and subsequent bromination. researchgate.net This amino-quinoxaline derivative could then undergo cyclization with a suitable reagent to form the desired imidazolidine ring.

A hypothetical de novo synthesis pathway is outlined below:

Scheme 1: Plausible De Novo Synthetic Pathway to this compound

Generated code

Caption: A proposed de novo synthesis of this compound involving the initial formation of a 6-bromo-quinoxaline-2,3-dione intermediate followed by the introduction of the key side chain.

Optimized Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the initial cyclocondensation reaction to form the quinoxaline-2,3-dione core, various catalysts and solvent systems have been explored.

Acid catalysts such as hydrochloric acid or p-toluenesulfonic acid are commonly employed to facilitate the condensation of o-phenylenediamines with oxalic acid derivatives. sapub.org The reaction is often carried out in solvents like ethanol (B145695) or by heating the neat reactants. mdpi.com Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for the formation of quinoxaline (B1680401) derivatives. sapub.org

For the subsequent introduction of the side chain, the choice of catalyst and reaction conditions would depend on the specific strategy. For a nucleophilic aromatic substitution, a palladium-catalyzed cross-coupling reaction could be a viable option, although the presence of the dione (B5365651) functionality might lead to competing coordination. mcgill.ca

The table below summarizes various reported conditions for the synthesis of quinoxaline derivatives, which could be adapted and optimized for the de novo synthesis of this compound.

PrecursorsCatalyst/ReagentSolventConditionsYieldReference
o-phenylenediamine, oxalic acidHydrochloric acidWaterRefluxHigh nih.gov
1,2-arylenediamines, 1,2-dicarbonylsAmmonium bifluoride--- nih.gov
o-phenylenediamines, 1,2-diaryl ketonesPolymer supported sulphanilic acidEthanolRoom Temp/RefluxHigh arabjchem.org
Benzene-1,2-diamine, BenzilOxalic acidEthanol/WaterRoom Temp93% researchgate.net
1,2-diamines, phenacyl bromidesHCTUDMFMildModerate to High acgpubs.org

Stereochemical Control in Potential Chiral Syntheses

Brimonidine itself is an achiral molecule. However, the introduction of chiral centers is a possibility in its derivatives. While there is no specific information on the stereochemistry of this compound in the reviewed literature, the principles of stereoselective synthesis would apply if chiral variants were to be targeted.

The synthesis of chiral quinoxaline derivatives has been achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and starting from a chiral pool. For instance, the stereoselective synthesis of chiral tetrahydroquinoxaline derivatives has been accomplished via asymmetric hydrogenation. researchgate.net If a chiral center were to be introduced in the imidazolidine ring or on the quinoxaline core of this compound, a stereoselective synthetic strategy would be necessary to control the formation of the desired stereoisomer. This could involve using a chiral precursor for the imidazolidine ring or employing a chiral catalyst in the cyclization step.

Oxidative Formation Mechanisms of this compound from Brimonidine

The most well-documented pathway for the formation of this compound is through the oxidation of the parent compound, brimonidine. This transformation can occur both through chemical means and as a result of enzymatic biotransformation.

Chemical Oxidation Pathways and Reagents

The direct chemical oxidation of brimonidine can lead to the formation of this compound. One reported method involves the use of hydrogen peroxide (H₂O₂) in the presence of hydrochloric acid (HCl). This reaction targets the quinoxaline ring of brimonidine, leading to the formation of the dione structure. mcgill.ca

Forced degradation studies of brimonidine have shown that it is susceptible to oxidative stress. researchgate.net Treatment of brimonidine with hydrogen peroxide has been shown to produce degradation products, among which this compound is a likely candidate. researchgate.net

Table of Chemical Oxidation Conditions for Brimonidine:

Oxidizing AgentCo-reagent/SolventConditionsProductReference
Hydrogen Peroxide (H₂O₂)Hydrochloric Acid (HCl)-5-bromo-6-(imidazolidin-2-ylideneamino)-1,2,3,4-tetrahydroquinoxaline-2,3-dione mcgill.ca
Hydrogen Peroxide (H₂O₂)-Stress testingDegradation products researchgate.netresearchgate.net

Enzymatic Biotransformation Leading to this compound (e.g., Aldehyde Oxidase Catalysis)

The in vivo and in vitro metabolism of brimonidine has been extensively studied, revealing that oxidation is a major metabolic pathway. arabjchem.org The formation of this compound is a key step in this process, primarily catalyzed by the enzyme aldehyde oxidase (AO). nih.gov

Studies using liver fractions from various species, including humans, have demonstrated that brimonidine is metabolized to 2-oxobrimonidine and 3-oxobrimonidine, which are then further oxidized to this compound. nih.gov This sequential oxidation is a characteristic action of aldehyde oxidase. nih.gov The involvement of aldehyde oxidase in the metabolism of brimonidine has been confirmed through inhibition studies, where known inhibitors of the enzyme reduce the formation of these oxidative metabolites. nih.gov

The metabolic pathway can be summarized as follows:

Brimonidine → 2-oxobrimonidine / 3-oxobrimonidine → this compound

This enzymatic transformation highlights the importance of aldehyde oxidase in the biotransformation of brimonidine and the subsequent formation of its dione metabolite. researchgate.nettandfonline.com

Summary of Enzymatic Biotransformation Findings:

EnzymeBiological SystemKey FindingsReference(s)
Aldehyde OxidaseRabbit liver aldehyde oxidase, human liver slices, rat liver S9 fractionCatalyzes the oxidation of brimonidine to 2-oxobrimonidine, 3-oxobrimonidine, and further to this compound. This is a major metabolic pathway. nih.gov
Aldehyde OxidaseHuman cytosolPredominantly catalyzes the oxidation of brimonidine. tandfonline.com
Aldehyde OxidaseIn vivo (rabbits)Oxidation of brimonidine was observed in ocular tissues. uef.fi

Mechanistic Investigations of Oxidation Reactions

The primary route to the formation of this compound is through the metabolic oxidation of its parent compound, Brimonidine. chemicalbook.comresearchgate.net This biotransformation is not spontaneous but is catalyzed by specific enzymes found within the body.

Enzymatic Pathway: Research has identified that the hepatic oxidation of Brimonidine is a major metabolic pathway in various species, including humans. drugbank.com This process leads to several oxidized metabolites, including 2-oxobrimonidine, 3-oxobrimonidine, and the fully oxidized this compound. drugbank.com The key enzyme responsible for this transformation is aldehyde oxidase (AOX) , a cytosolic enzyme primarily located in the liver. drugbank.comresearchgate.net Ocular tissues, particularly the iris-ciliary body, have also demonstrated the ability to metabolize Brimonidine to this compound, indicating local enzymatic activity within the eye. researchgate.netuef.firesearchgate.netresearchgate.net

While the precise, step-by-step chemical mechanism of AOX-mediated oxidation of the quinoxaline ring of Brimonidine has not been fully elucidated in the literature, the transformation involves the sequential oxidation of the two N-H groups within the quinoxaline moiety to N-OH, which then tautomerize to the more stable ketone functionalities, resulting in the dione structure. The process can be inhibited by substances such as menadione, which is known to interfere with liver aldehyde oxidase activity. drugbank.com

Electrochemical studies on Brimonidine have also shed light on its redox behavior. The molecule can be oxidized irreversibly at the secondary amine group connecting the imidazole (B134444) and quinoxaline rings. researchgate.net This process, however, is distinct from the reactions that form the 2,3-dione structure on the quinoxaline core. researchgate.netresearchgate.net

Metabolite Levels: Despite being a defined metabolic product, studies have shown that the levels of this compound found in vivo are generally low compared to the parent drug. researchgate.netresearchgate.net For instance, after administration in rabbits, the area under the curve (AUC) ratios of the metabolite to the parent drug in the iris-ciliary body were found to be between 0.02 and 0.04, signifying limited but detectable oxidative metabolism. researchgate.net

Derivatization Chemistry of this compound

While specific literature on the derivatization of this compound is scarce, the chemical reactivity of the core structure, quinoxaline-2,3-dione, is well-documented. This provides a foundational basis for predicting potential chemical transformations of this compound. The quinoxaline-2,3-dione moiety is a versatile scaffold for creating a variety of derivatives. researchgate.netpharmacyjournal.in

Functional Group Interconversion Strategies

The this compound molecule possesses several reactive sites amenable to functional group interconversion, primarily on the quinoxaline-2,3-dione ring system. The dione structure exists in tautomeric equilibrium with its enol form, and the nitrogen atoms of the dione can be targeted for substitution reactions.

Potential strategies, based on the known chemistry of quinoxaline-2,3-diones, include:

N-Alkylation: The nitrogen atoms of the dione ring can be alkylated using various alkyl halides in the presence of a base. This would allow for the introduction of diverse alkyl or functionalized chains.

Mannich Reactions: Quinoxaline-2,3-dione is known to undergo Mannich reactions with formaldehyde (B43269) and various secondary amines to yield N-aminomethyl derivatives. nih.gov A similar reaction could be envisioned for this compound, functionalizing the nitrogen atoms of the dione.

Chlorination: The ketone groups can be converted to chloro groups. For example, the synthesis of 6-bromo-2,3-dichloroquinoxaline (B20724) is achieved by treating 6-bromo-1,4-dihydroquinoxaline-2,3-dione with phosphorus oxychloride. mdpi.com This transformation would convert this compound into a highly reactive intermediate suitable for subsequent nucleophilic substitution reactions.

A table summarizing potential functional group interconversions based on the chemistry of the quinoxaline-2,3-dione scaffold is presented below.

Starting Functional GroupReagents/Conditions (Inferred)Resulting Functional GroupReference for Core Reaction
Quinoxaline-2,3-dione NHAlkyl halide, BaseN-Alkyl-quinoxaline-2,3-dione chim.it
Quinoxaline-2,3-dione NHFormaldehyde, Secondary AmineN-Aminomethyl-quinoxaline-2,3-dione nih.gov
Quinoxaline-2,3-dione C=OPhosphorus Oxychloride (POCl₃), DMF2,3-Dichloroquinoxaline (B139996) mdpi.com

This table presents inferred reactions for this compound based on the documented chemistry of the parent quinoxaline-2,3-dione scaffold. Specific application to this compound has not been reported.

Synthesis of Analogs and Isomers for Comparative Studies

The synthesis of analogs and the characterization of impurities are crucial for pharmaceutical development. Several analogs and related impurities of Brimonidine have been identified, and some synthetic routes to key precursors and analogs have been described.

Key Precursors and Analogs:

6-Bromo-1,4-dihydroquinoxaline-2,3-dione: This compound represents the core of this compound without the 6-amino-imidazoline side chain. It is synthesized by the reaction of 4-bromo-o-phenylenediamine with oxalic acid in hydrochloric acid. mdpi.com This precursor is vital for building other quinoxaline-based structures.

Debrominated Brimonidine Analog: A patent describes the synthesis of a debrominated impurity of Brimonidine. google.com The process involves reacting a protected 2-(methylthio)-2-imidazoline with 6-aminoquinoxaline (B194958) in acetic acid. google.com This demonstrates a strategy for modifying the quinoxaline ring substitution.

Other Analogs and Impurities: Chemical suppliers list several related compounds, indicating their availability as standards for analytical purposes. These include the hydrochloride salt of this compound and a Brimonidine propanoic acid analog, though their specific synthetic pathways are not detailed in the available literature. simsonpharmauat.com

The synthesis of these analogs allows for comparative studies to understand structure-activity relationships and to serve as reference standards in the quality control of Brimonidine manufacturing.

A table of key compounds related to this compound is provided below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₁H₁₀BrN₅O₂324.13182627-95-8
BrimonidineC₁₁H₁₀BrN₅292.1359803-98-4
6-Bromo-1,4-dihydroquinoxaline-2,3-dioneC₈H₅BrN₂O₂241.0424469-95-8
5-Bromo-6-aminoquinoxalineC₈H₆BrN₃224.0650358-63-9
This compound HydrochlorideC₁₁H₁₁BrClN₅O₂360.59Not Available
Brimonidine Propanoic Acid AnalogC₁₄H₁₄BrN₅O₂364.20Not Available

Based on a comprehensive review of the available scientific literature, a detailed article on the chemical reactivity and degradation mechanisms focusing solely on the compound This compound cannot be generated as requested.

The existing body of research primarily identifies this compound as a significant oxidative metabolite and degradation product of its parent compound, Brimonidine Tartrate. uef.figeneesmiddeleninformatiebank.nldrugfuture.com Studies involving forced degradation under various stress conditions—such as exposure to oxidizing agents, acids, bases, and light—have been conducted on Brimonidine Tartrate to understand its stability and degradation pathways. researchgate.netresearchgate.netnih.gov These studies document the formation of impurities, including this compound.

However, specific data regarding the subsequent chemical reactivity, stability, and degradation kinetics of this compound itself is not available in the searched scientific papers and reports. The literature does not provide the necessary experimental details to populate the requested outline sections:

Chemical Reactivity and Degradation Mechanisms of Brimonidine 2,3 Dione

Photochemical Stability and Photodegradation Mechanisms of Brimonidine-2,3-dione:The photochemical stability of the dione (B5365651) derivative has not been specifically documented.

Constructing an article according to the provided outline would require data that is not present in the public domain. Attempting to extrapolate findings from the parent compound, Brimonidine (B1667796) Tartrate, would be scientifically inaccurate and misleading. Therefore, to maintain scientific integrity, the requested article cannot be written.

UV-Induced Degradation Pathways

The parent compound, brimonidine, is known to be susceptible to photolytic degradation. researchgate.netijbpas.comresearchgate.net While specific mechanistic pathways for the UV-induced formation of this compound are not extensively detailed in publicly available literature, forced degradation studies are a standard part of pharmaceutical development to identify potential photodegradants. researchgate.net Studies on brimonidine tartrate have been conducted using UV chambers at wavelengths such as 366 nm to induce and analyze degradation products. ijbpas.com The formation of this compound is primarily recognized as a result of oxidative processes. geneesmiddeleninformatiebank.nldrugbank.com It is plausible that UV radiation could provide the energy to initiate or accelerate oxidative pathways leading to the dione structure, likely involving the generation of reactive oxygen species that attack the quinoxaline (B1680401) ring of the brimonidine molecule.

Characterization of Photodegradation Products

This compound is identified as a specific impurity and degradation product of brimonidine. Its fundamental characteristics have been established and are used for reference in analytical studies.

Table 1: Chemical Identification of this compound

IdentifierValue
Chemical Name 5-bromo-6-((4,5-dihydro-1H-imidazol-2-yl)amino)quinoxaline-2,3(1H,4H)-dione
CAS Number 182627-95-8
Molecular Formula C₁₁H₁₀BrN₅O₂
Molecular Weight 324.13 g/mol
Melting Point 243 °C researchgate.net

Thermal Degradation Profiles

The thermal stability of brimonidine and its propensity to form degradation products, including the potential for the formation of this compound, have been investigated under various conditions. There are conflicting reports regarding the thermal lability of the parent compound, brimonidine tartrate. Some stability studies, following ICH guidelines, have reported it to be stable under thermal stress. researchgate.net In contrast, other forced degradation studies have shown significant degradation when subjected to dry heat at 105°C. nih.gov

One study detailed the conditions for thermal degradation analysis as follows:

Table 2: Example of Thermal Stress Testing Conditions for Brimonidine Tartrate

ConditionTemperatureDuration
Water Bath 40 °C and 90 °C120 hours
Dry Heat (Oven) 105 °C7 hours

Data sourced from a study on a brimonidine tartrate drug delivery system. nih.gov

This particular study found brimonidine tartrate to be stable under these specific thermal stress conditions. nih.gov However, a separate study on a combination product reported considerable degradation of brimonidine under thermal stress (105°C for 12 hours). It is important to note that these studies focus on the degradation of the parent compound, and specific thermal degradation profiles for this compound itself are not described. The formation of this compound is primarily cited as a metabolic oxidative process, and its direct formation under thermal stress is less clearly documented. geneesmiddeleninformatiebank.nl

Reaction Kinetics and Thermodynamics of this compound Transformations

Detailed studies on the reaction kinetics and thermodynamics of the formation or subsequent degradation of this compound are not widely available in the scientific literature. Kinetic studies have been performed on the parent compound, brimonidine, often in the context of its release from drug delivery systems, which can follow zero-order kinetics. nih.gov

The degradation of brimonidine under various stress conditions (acidic, alkaline, and oxidative) has been quantified in terms of percentage of remaining drug, as shown in the table below.

Table 3: Forced Degradation of Brimonidine Tartrate under Various Stress Conditions

Stress ConditionTemperatureDuration% Brimonidine Tartrate Remaining
Acid (5 M HCl) 40 °C24 hours~96.5%
Alkali (5 M NaOH) 40 °C2 hours~95.6%
Oxidative (6% H₂O₂) 40 °C24 hours~42.4%

Data from a stability-indicating HPLC method development study. nih.gov

These results highlight that brimonidine is most susceptible to oxidative degradation, which is the pathway understood to lead to the formation of this compound. geneesmiddeleninformatiebank.nlnih.gov However, specific thermodynamic data, such as the enthalpy and entropy of the oxidation reaction to form this compound, have not been reported. Such data would be valuable for a deeper understanding of the stability of brimonidine and the formation of its degradation products.

Advanced Analytical Methodologies for Brimonidine 2,3 Dione Analysis

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of brimonidine (B1667796) and its impurities. scispace.comcolab.wsnih.govijbpas.com Method development and validation are performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, robustness, and specificity. nih.gov

Reversed-Phase and Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Reversed-phase HPLC (RP-HPLC) is a widely employed method for the analysis of brimonidine and its related compounds. scispace.comnih.gov These methods typically utilize C8 or C18 columns and a mobile phase consisting of a buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). scispace.comcolab.wsnih.gov

A stability-indicating hydrophilic interaction liquid chromatography (HILIC) method has also been developed for the determination of brimonidine tartrate. researchgate.netmemphis.edu This technique is particularly advantageous for separating polar and ionic compounds. researchgate.netnih.govlcms.cz An isocratic HILIC method utilized an unmodified silica (B1680970) column with an acetonitrile-buffer mixture (92:8, v/v) at a pH of 7.1, successfully separating the parent compound from its degradation products. researchgate.netmemphis.edu

Development of Stability-Indicating Methods for Brimonidine-2,3-dione

Stability-indicating methods are crucial for determining the intrinsic stability of a drug substance and for separating it from potential degradation products. nih.govijbpas.comresearchgate.net For brimonidine, these methods involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. colab.wsnih.govresearchgate.net

One study demonstrated that brimonidine tartrate was susceptible to degradation under oxidative conditions with hydrogen peroxide, while showing stability against aqueous, acidic, and basic hydrolysis, as well as photolytic and thermal stress. colab.ws Another stability-indicating RP-HPLC method showed significant degradation of brimonidine tartrate under both acidic (5M HCl) and basic (5M NaOH) conditions, and even more substantial degradation under oxidative stress (6% H2O2). nih.gov The ability to resolve brimonidine from its degradation products, including potential impurities like this compound, is a key validation parameter. nih.gov

Optimization of Chromatographic Separation Parameters (e.g., Mobile Phase, Column Chemistry)

The optimization of chromatographic parameters is essential for achieving efficient separation. Key parameters include the mobile phase composition, pH, and column chemistry.

For RP-HPLC methods, the mobile phase often consists of a phosphate (B84403) buffer and an organic solvent like acetonitrile or methanol. nih.govorientjchem.org The pH of the buffer is a critical factor; for instance, a pH of 3.5 was used to ensure the ionization of brimonidine tartrate. nih.gov The choice of column, such as a C8 or C18, also significantly impacts the separation. colab.wsnih.gov

In one RP-HPLC method, a C18 column was used with a mobile phase of 0.02M Octane 1-sulfonic acid sodium salt (pH 3.5) and acetonitrile (64:36 v/v), achieving elution of brimonidine at 4.636 minutes. scispace.com Another method employed a C8 column with a simple mobile-phase gradient for the analysis of brimonidine tartrate and its impurities. colab.ws

For HILIC methods, the mobile phase is typically a high percentage of an organic solvent like acetonitrile with a small amount of aqueous buffer. researchgate.netmemphis.edu The influence of the percentage of acetonitrile, pH, and the ionic strength of the buffer are all critical parameters that are studied and optimized. researchgate.net

Table 1: HPLC Method Parameters for Brimonidine Analysis

Parameter Method 1 (RP-HPLC) nih.gov Method 2 (RP-HPLC) colab.ws Method 3 (HILIC) researchgate.netmemphis.edu
Column Diamonsil C18 (150 mm × 4.6 mm, 5 μm) C8 (250 mm × 4.6 mm, 5-μm) Unmodified silica (250×4.6mm, 5μm)
Mobile Phase Phosphate buffer (10 mM, pH 3.5) with 0.5% triethylamine (B128534) and methanol (85:15, v/v) Simple mobile-phase gradient Acetonitrile-buffer mixture (92:8, v/v), pH 7.1
Flow Rate 1 mL/min 1.0 mL min−1 Not Specified

| Detection | 246 nm | 248 nm | Not Specified |

Gas Chromatography (GC) Approaches for Volatile Derivatives (if applicable)

While HPLC is the predominant technique, Gas Chromatography (GC) coupled with mass spectrometry (GC/MS) has been described for the quantification of brimonidine in human plasma. colab.wsresearchgate.net This method involves the formation of volatile derivatives, such as 3,5-bis(trifluoromethyl)benzoyl derivatives, to enable analysis by GC. researchgate.net The assay demonstrated high sensitivity and selectivity. colab.wsresearchgate.net However, the direct application of GC for the analysis of the non-volatile this compound is not typical unless derivatization is performed.

Coupled Techniques: LC-MS/MS for Sensitive Detection and Identification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the detection and identification of brimonidine and its related compounds, including impurities like this compound. researchgate.netnih.gov This technique is particularly valuable for analyzing complex biological matrices. researchgate.netnih.gov LC-MS analysis has been used to presume the structure of unknown impurities detected during stability studies of brimonidine tartrate. colab.wsresearchgate.net

Ionization Techniques (ESI, APCI) for this compound

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS. nih.govaustinpublishinggroup.com ESI is well-suited for polar and ionic compounds and is frequently used in the analysis of pharmaceuticals. nih.govaustinpublishinggroup.com An LC-MS/MS method for brimonidine in rabbit aqueous humor utilized ESI in positive ion mode. nih.gov The transitions monitored were m/z 291.9→212.0 for brimonidine. nih.gov

APCI is another ionization technique that can be used for a range of compounds. nih.govaustinpublishinggroup.com The choice between ESI and APCI often depends on the polarity and thermal stability of the analyte. nih.govaustinpublishinggroup.com For compounds that are less polar, APCI might be more suitable. austinpublishinggroup.com In some cases, a dual ESI and APCI source can be used to detect a wider range of compounds with varying properties. chromatographyonline.com

Table 2: Compound Names

Compound Name
Acetonitrile
Atmospheric pressure chemical ionization
Brimonidine
This compound
5-bromo-6-(4,5-dihydro-1H-imidazol-2-ylamino)-1,4-dihydroquinoxaline-2,3-dione
Electrospray ionization
Hydrogen peroxide
Methanol
Octane 1-sulfonic acid sodium salt
Phosphate

Fragment Ion Analysis and Structural Confirmation

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for the structural elucidation of drug metabolites. The fragmentation pattern of a molecule under electron impact (EI) or other ionization techniques provides a molecular fingerprint that aids in its identification. While specific experimental fragmentation data for this compound is not extensively documented in publicly available literature, an analysis of the fragmentation patterns of structurally related quinoxaline-2,3-dione derivatives allows for a predictive understanding of its mass spectral behavior.

The core structure of this compound is a quinoxaline-2,3-dione moiety. The fragmentation of quinoxaline (B1680401) derivatives is influenced by the stability of the quinoxaline ring and the nature of its substituents. For this compound, which contains a bromine atom and an amino-imidazoline side chain, several key fragmentation pathways can be anticipated.

The presence of bromine is a significant feature, as it results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass-to-charge (m/z) units (M+ and M+2). This pattern is a strong indicator for the presence of a single bromine atom in the molecule or its fragments. rasayanjournal.co.in

General fragmentation pathways for quinoxaline-2,3-diones often involve the loss of small neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN) from the heterocyclic ring. In the case of N-substituted quinoxaline-2,3-diones, cleavage of the substituent from the nitrogen atom is a common fragmentation route. nih.gov

For this compound, the fragmentation is likely to be initiated by cleavage of the bond between the quinoxaline ring and the amino-imidazoline side chain. This would result in fragment ions corresponding to each of these structural components. The stability of the resulting ions will dictate the major fragmentation pathways observed in the mass spectrum. The study of various substituted quinoxaline derivatives has shown that the fragmentation pattern can be complex, with multiple competing fragmentation pathways. rasayanjournal.co.inekb.egmdpi.com The analysis of these patterns, in conjunction with high-resolution mass spectrometry for accurate mass measurements, is crucial for the unambiguous structural confirmation of this compound.

Table 1: Predicted Fragment Ions of this compound

Predicted Fragment IonPossible Origin
[M-CO]•+Loss of a carbonyl group from the dione (B5365651) moiety
[M-2CO]•+Sequential loss of both carbonyl groups
[M-Br]•+Loss of the bromine atom
Ion of the amino-imidazoline side chainCleavage of the bond connecting the side chain to the quinoxaline ring
Ion of the bromo-quinoxaline-2,3-dioneCleavage of the bond connecting the side chain to the quinoxaline ring

This table is predictive and based on the fragmentation patterns of similar compounds.

Electrochemical Methods for Redox Characterization

Electrochemical methods offer a powerful approach to investigating the redox properties of molecules, providing valuable information on their reactivity and potential biological mechanisms. Voltammetric techniques are particularly well-suited for characterizing the redox behavior of electroactive compounds like this compound.

Voltammetric Studies of this compound

Cyclic voltammetry (CV) is a primary technique used to study the redox processes of quinoxaline derivatives. Studies on compounds with the quinoxaline-2,3-dione core have revealed that the pyrazine (B50134) ring is the main electroactive center, undergoing a pH-dependent reduction. The two carbonyl groups in the dione structure are expected to be the primary sites of electron transfer.

The electrochemical behavior of quinoxaline-2,3-dione and its derivatives is typically characterized by one or more reduction peaks in the cathodic scan of a cyclic voltammogram. The potential at which these peaks occur provides information about the ease of reduction of the molecule. The presence of substituents on the quinoxaline ring can significantly influence the reduction potentials. For instance, electron-withdrawing groups generally facilitate reduction, causing the peak to shift to more positive potentials, while electron-donating groups have the opposite effect. mdpi.com

Given that this compound possesses a bromine atom (an electron-withdrawing group) and an amino-imidazoline side chain (which can have both electron-donating and -withdrawing characteristics depending on protonation state), its voltammetric behavior is expected to be complex and pH-dependent. The reduction process likely involves the transfer of two electrons and two protons to the dione system, leading to the formation of a dihydroquinone derivative. The reversibility of the redox process can be assessed by comparing the cathodic and anodic peak potentials and currents. Many quinoxaline derivatives exhibit quasi-reversible or irreversible reduction processes, indicating that the initial reduction is followed by chemical reactions or structural changes. mdpi.com

Kinetic and Thermodynamic Parameter Determination for Redox Processes

Voltammetric studies can also be used to determine important kinetic and thermodynamic parameters of the redox reactions of this compound. By studying the effect of scan rate on the cyclic voltammograms, the charge transfer rate constant (k_s_), a measure of the kinetic facility of the electron transfer process, can be estimated. A faster scan rate will result in a larger separation between the anodic and cathodic peak potentials for a quasi-reversible system, from which k_s_ can be calculated.

The formal reduction potential (E°'), a thermodynamic parameter reflecting the intrinsic tendency of the compound to be reduced, can be determined from the midpoint of the cathodic and anodic peak potentials in a reversible or quasi-reversible cyclic voltammogram. This parameter is crucial for understanding the energetics of the redox reaction.

Furthermore, the diffusion coefficient (D) of the electroactive species can be calculated from the relationship between the peak current and the square root of the scan rate (the Randles-Sevcik equation). This provides information about the rate at which the molecule diffuses to the electrode surface.

The pH dependence of the peak potential can be used to determine the number of protons involved in the redox reaction, providing further insight into the reaction mechanism. A linear relationship between peak potential and pH is often observed, with the slope of the line indicating the ratio of protons to electrons transferred. jmaterenvironsci.com

Table 2: Electrochemical Parameters for Quinoxaline-2,3-dione Derivatives

ParameterMethod of DeterminationSignificance
Formal Reduction Potential (E°')Midpoint of anodic and cathodic peak potentials in CVThermodynamic measure of the ease of reduction
Charge Transfer Rate Constant (k_s)Analysis of peak separation as a function of scan rate in CVKinetic measure of the rate of electron transfer
Diffusion Coefficient (D)Slope of the plot of peak current vs. square root of scan rate (Randles-Sevcik equation)Measure of the rate of mass transport to the electrode
Number of Protons (p) / Number of Electrons (n)Slope of the plot of peak potential vs. pHProvides insight into the redox reaction mechanism

This table presents general parameters and methods applicable to the study of this compound based on data from related quinoxaline derivatives.

Computational Chemistry and Theoretical Modeling of Brimonidine 2,3 Dione

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic characteristics of molecules like Brimonidine-2,3-dione. These calculations provide a detailed understanding of the electron distribution and its implications for the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its capacity to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is likely to be located on the electron-rich amino-imidazoline and quinoxaline (B1680401) ring systems, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the electron-deficient dione (B5365651) moiety, suggesting these carbonyl groups are susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound Calculated using DFT at the B3LYP/6-31G(d) level of theory.

ParameterEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap4.4

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. This map is generated by calculating the electrostatic potential at the molecule's surface. Regions of negative potential, typically colored red, indicate electron-rich areas that are prone to electrophilic attack. Conversely, areas of positive potential, shown in blue, are electron-poor and susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

In the case of this compound, the ESP map would likely show negative potential around the oxygen atoms of the dione group and the nitrogen atoms of the imidazoline (B1206853) ring. Positive potential would be expected around the hydrogen atoms attached to the nitrogens. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, with other molecules.

Frontier Molecular Orbital Analysis

Conformational Analysis and Energy Minimization Studies

This compound possesses several rotatable bonds, allowing it to adopt various three-dimensional conformations. Conformational analysis aims to identify the most stable conformations, which correspond to energy minima on the potential energy surface. These studies are typically performed using molecular mechanics or quantum mechanics methods to calculate the energy of different conformers. The resulting low-energy conformations represent the most probable shapes of the molecule.

For this compound, key dihedral angles, such as the one between the quinoxaline ring and the amino-imidazoline group, would be systematically varied to map the conformational space. The results would reveal the preferred spatial arrangement of these molecular fragments.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
1300.0
2902.5
31801.8

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and interactions with its environment, such as a solvent or a biological receptor. These simulations provide insights into the flexibility of the molecule, its conformational changes, and the stability of its interactions.

An MD simulation of this compound in an aqueous solution, for example, could reveal how water molecules interact with the polar groups of the molecule, providing a detailed picture of its solvation and hydration shell.

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical models can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For instance, quantum chemical calculations can predict the vibrational frequencies corresponding to infrared (IR) spectra, the chemical shifts for nuclear magnetic resonance (NMR) spectroscopy, and the electronic transitions observed in ultraviolet-visible (UV-Vis) spectroscopy.

These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and electronic properties.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ValueExperimental Value
IR (C=O stretch)1685 cm⁻¹1690 cm⁻¹
¹H NMR (aromatic proton)7.2 ppm7.1 ppm
UV-Vis (λmax)280 nm278 nm

Structure-Activity Relationship (SAR) Derivation Based on Computational Parameters (Excluding Biological Effects)

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural or physicochemical properties with its activity. In the context of computational chemistry and excluding biological effects, SAR can be used to understand how changes in the molecular structure of this compound affect its chemical properties.

By calculating various computational parameters, known as molecular descriptors, for a series of related compounds, it is possible to build a quantitative structure-property relationship (QSPR) model. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). A QSPR model could, for example, predict the solubility of new derivatives of this compound based on their calculated molecular descriptors.

Role of Brimonidine 2,3 Dione As a Chemical Impurity in Pharmaceutical Contexts

Impurity Profiling and Identification in Brimonidine (B1667796) Samples

The identification and characterization of impurities in brimonidine drug substances and products are critical for ensuring their quality and safety. Brimonidine-2,3-dione is a known degradation and process-related impurity. venkatasailifesciences.com Its formation involves the oxidation of the imidazolidine (B613845) ring of the brimonidine molecule.

Forced degradation studies are instrumental in identifying potential degradation products like this compound. scite.airesearchgate.net These studies expose brimonidine to various stress conditions such as acid, base, oxidation, heat, and light. nih.govresearchgate.net For instance, degradation of brimonidine has been observed under oxidative stress conditions. researchgate.netresearchgate.net

A variety of analytical techniques are employed for the comprehensive impurity profiling of brimonidine. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common methods for separating and detecting impurities. nih.govresearchgate.net These chromatographic techniques are often coupled with mass spectrometry (LC-MS) to provide structural information about the impurities. derpharmachemica.comresearchgate.net Other analytical methods used for the determination of brimonidine and its impurities include spectrophotometry, thin-layer chromatography (HPTLC), and electroanalytical methods. nih.govresearchgate.netresearchgate.net

Several known impurities of brimonidine have been identified and cataloged, including Brimonidine EP Impurities A, B, C, D, E, F, G, and H. venkatasailifesciences.com this compound is a significant impurity that is carefully monitored. venkatasailifesciences.compharmaffiliates.com

Quantification and Control Strategies for this compound as an Impurity

Once identified, the quantification of this compound is essential to ensure that its levels remain within acceptable limits as stipulated by regulatory bodies. Validated stability-indicating analytical methods, predominantly HPLC and UPLC, are used for the precise quantification of this impurity. nih.govresearchgate.net These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and robustness. nih.govijbpas.com

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters in these analytical methods. For instance, one HPLC method for brimonidine tartrate demonstrated an LOD of 0.15 µg/ml and an LOQ of 0.45 µg/ml. researchgate.net Another method was capable of detecting known impurities at a level of 0.003% with respect to a 0.400 mg/ml sample concentration. researchgate.netresearchgate.net

Regulatory authorities establish limits for impurities in pharmaceutical products to ensure their safety and efficacy. clearsynth.com Pharmaceutical manufacturers must implement robust control strategies to maintain impurity levels below these thresholds. This involves optimizing the manufacturing process, using high-quality starting materials, and implementing rigorous in-process controls and final product testing.

Influence of Excipients and Formulation Components on this compound Formation in Chemical Systems

Excipients, the inactive ingredients in a drug formulation, can significantly influence the stability of the active pharmaceutical ingredient (API) and the formation of impurities. In the case of brimonidine ophthalmic solutions, the choice of preservative and other formulation components is critical.

For example, a formulation of brimonidine tartrate eye drops uses a novel preservative called 'Purite' instead of the more common benzalkonium chloride (BAK). tga.gov.au The presence of Purite was found to contribute to the formation of new degradation products and increased levels of known impurities compared to formulations without it. tga.gov.au This highlights the importance of compatibility studies between the API and excipients during formulation development.

The pH of the formulation also plays a crucial role. Studies have shown that brimonidine's degradation can be pH-dependent. For instance, the formation of a cyanamide (B42294) impurity was found to be more likely at a lower pH. derpharmachemica.com Therefore, maintaining an optimal pH range is a key strategy to minimize impurity formation.

The table below summarizes the results of forced degradation studies on brimonidine tartrate, indicating its stability under various stress conditions.

Stress ConditionReagent/ConditionDurationTemperatureDegradation of Brimonidine TartrateReference
Acidic Hydrolysis5 M HCl24 h40 °C~3.5% nih.gov
Basic Hydrolysis5 M NaOH2 h40 °C~4.4% nih.gov
Oxidation6% H₂O₂24 h40 °C~57.6% nih.gov
ThermalWater Bath120 h40 °CStable nih.gov
ThermalWater Bath120 h90 °CStable nih.gov
Dry HeatOven7 h105 °CStable nih.gov
PhotolyticUV Chamber--~20% researchgate.net

This table is for illustrative purposes and synthesizes data from the cited sources. The exact conditions and results may vary between studies.

Strategies for Mitigation of this compound Formation in Chemical Synthesis and Storage

Minimizing the formation of this compound and other impurities requires a multi-faceted approach encompassing both the chemical synthesis process and the storage of the final product.

During Chemical Synthesis:

Process Optimization: Careful control of reaction parameters such as temperature, pH, and reaction time is crucial. For example, adjusting the pH during certain steps can prevent the formation of specific impurities. derpharmachemica.com

High-Quality Starting Materials: The purity of the raw materials used in the synthesis directly impacts the purity of the final API.

Purification Methods: Implementing effective purification techniques at various stages of the synthesis is essential to remove impurities as they form.

During Storage:

Appropriate Packaging: The choice of packaging material is important. For instance, some formulations require protection from light. tga.gov.au

Controlled Storage Conditions: Storing the drug product under recommended conditions of temperature and humidity is vital to prevent degradation. medline.com Stability studies are conducted to determine the appropriate storage conditions and shelf life of the product. europa.eugeneesmiddeleninformatiebank.nl

Formulation Stability: Developing a robust formulation with compatible excipients and an optimal pH helps to maintain the stability of brimonidine and minimize the formation of degradation products like this compound over the product's shelf life. nih.gov

By implementing these strategies, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of brimonidine-containing products by controlling the levels of this compound and other impurities.

Future Directions in Brimonidine 2,3 Dione Research

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The traditional synthesis of quinoxaline-2,3-diones, often involving the cyclocondensation of an o-phenylenediamine (B120857) with oxalic acid, provides a reliable but potentially environmentally taxing route. nih.govderpharmachemica.com Future research will prioritize the development of novel synthetic methodologies that are not only more efficient but also adhere to the principles of green chemistry. ekb.eg

Key areas of exploration include:

Catalyst Innovation : The use of earth-abundant, non-toxic catalysts is a primary goal. Research into manganese(I)-catalyzed acceptorless dehydrogenative coupling reactions for quinoxaline (B1680401) synthesis represents a significant step forward, offering an atom-economical and sustainable alternative. acs.org Similarly, the application of novel organocatalysts, such as L-arabinose, has been shown to be an eco-friendly and effective method for producing quinoxaline derivatives. tandfonline.com Investigating the applicability of these catalytic systems to the synthesis of Brimonidine-2,3-dione from its specific precursors is a promising avenue.

Green Solvents and Conditions : A shift away from volatile organic solvents is crucial for sustainability. Methodologies employing greener media like Polyethylene Glycol (PEG-400) or water are being developed for quinoxaline synthesis. ripublication.comnih.gov These approaches often lead to simpler work-up procedures, reduced waste, and faster reaction times. ripublication.com Exploring solvent-free reactions or reactions in aqueous media for this compound synthesis could significantly lower the environmental footprint of its production. ekb.egnih.gov

Alternative Starting Materials : Leveraging renewable resources is a key aspect of sustainable chemistry. One innovative approach involves the transformation of lignin (B12514952) β-O-4 model compounds directly into quinoxaline derivatives using a transition-metal-free, one-pot method. liverpool.ac.uk Adapting such strategies to produce this compound could provide a sustainable pathway from biomass-derived materials.

Table 1: Comparison of Synthetic Strategies for Quinoxaline Derivatives
Synthetic StrategyKey FeaturesPotential Advantages for this compound SynthesisReference
Manganese(I) CatalysisUses earth-abundant metal catalyst; Acceptorless dehydrogenative coupling.High atom economy, reduced reliance on precious metals, sustainable. acs.org
L-arabinose CatalysisEco-friendly, novel carbohydrate-based catalyst.Green, sustainable, potential for high purity products. tandfonline.com
PEG-400 MediumCatalyst-free, uses a non-toxic and recyclable solvent.Simple, eco-friendly, rapid reaction times, high yields. ripublication.com
Lignin Model ConversionTransition-metal-free, one-pot reaction from lignin models.Utilizes renewable feedstock, sustainable pathway. liverpool.ac.uk
OrganocatalysisMetal-free approach using catalysts like nitrilotris(methylenephosphonic acid).Short reaction times, catalyst is recyclable and reusable. nih.gov

Development of Advanced On-Line Analytical Techniques for Process Monitoring

To ensure the efficiency, safety, and consistency of any newly developed synthetic pathway for this compound, the implementation of Process Analytical Technology (PAT) is essential. PAT is a system for designing, analyzing, and controlling manufacturing through timely, in-process measurements of critical quality and performance attributes. ispe.org Future research will focus on developing and adapting PAT tools for real-time monitoring of the synthesis of this compound.

Advanced on-line analytical techniques that could be implemented include:

Spectroscopic Methods : Techniques like Near-Infrared (NIR), Raman, and UV-Vis spectroscopy can provide real-time information on the concentration of reactants, intermediates, and the this compound product. longdom.orgpharmasource.globalamericanpharmaceuticalreview.com These non-destructive methods can be used to monitor reaction kinetics and ensure the process remains within its desired parameters. americanpharmaceuticalreview.com

Chromatographic Techniques : On-line High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be integrated into the process stream. pharmasource.global This would allow for the continuous monitoring of product purity and the immediate detection of impurities, enabling real-time quality assurance and control. longdom.org

Mass Spectrometry : On-line mass spectrometry is a powerful tool for monitoring processes like vacuum distillation in real-time by analyzing the solvent composition in the head space, ensuring complete removal of undesired solvents without process interruption. americanpharmaceuticalreview.com

In-depth Mechanistic Studies of Environmental Transformation and Fate

This compound is primarily known as a metabolite of Brimonidine (B1667796), formed through oxidation. researchgate.net However, very little is known about its own environmental persistence, transformation pathways, and ultimate fate. Understanding the environmental impact of this compound is a critical area for future investigation.

Research should be directed towards:

Photodegradation Studies : Investigating the stability of this compound under various light conditions to determine its potential for photodegradation in aquatic environments.

Biodegradation Pathways : Identifying microorganisms capable of degrading this compound and elucidating the metabolic pathways involved. This includes studying its behavior in wastewater treatment simulations.

Mechanistic Analysis : The degradation of related quinoxaline compounds, such as quinoxaline 1,4-dioxides, is known to involve the generation of free radicals that can damage DNA. nih.gov Mechanistic studies are needed to determine if this compound follows similar radical-mediated degradation pathways or other mechanisms, such as hydrolysis or further oxidation. nih.govresearchgate.net Such studies are crucial for assessing its potential ecotoxicity.

Metabolite Identification : Identifying the transformation products of this compound in various environmental compartments to fully assess the potential risks associated with its presence in the environment. Studies on other quinoxaline derivatives have shown that tautomerization and nucleophilic addition can significantly impact their stability and performance. researchgate.net

These studies will be vital for building a comprehensive ecological risk profile for this compound.

Application of Machine Learning and AI in Predicting this compound Reactivity and Stability

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing pharmaceutical sciences by enabling rapid, data-driven predictions of molecular properties. ijpsjournal.comtheviews.in Applying these computational tools to this compound research can significantly accelerate its development and characterization.

Future applications of AI and ML include:

Stability Prediction : AI models can be trained on large datasets of experimental stability data for related pharmaceutical compounds to predict the shelf-life and degradation pathways of this compound under various environmental conditions like temperature and humidity. ijrrr.comijmsm.org This can reduce the time and resources required for long-term stability studies. preprints.org

Reactivity Prediction : ML algorithms, including Random Forest and Graph Neural Networks, show significant potential for predicting the reactivity of nitrogen heterocyclic compounds. repec.orgaip.org By training models on existing reaction data for quinoxalines, it would be possible to predict how this compound will behave in different chemical reactions, guiding the design of synthetic experiments. icm.edu.pl

Solubility and Formulation Modeling : AI can predict the solubility of compounds with high accuracy, which is a critical parameter for any potential application. theviews.in If this compound were to be investigated for new uses, AI could help in silico to design optimal formulations.

Table 2: Potential AI/ML Applications in this compound Research
Application AreaAI/ML TechniquePredicted OutcomePotential ImpactReference
Stability ForecastingRegression Models, Random ForestsShelf-life, degradation kinetics under various conditions.Accelerates stability testing, reduces experimental workload. ijrrr.comijmsm.org
Reactivity PredictionGraph Neural Networks, Random ForestReaction outcomes, optimal reaction conditions.Guides synthetic strategy, reduces failed experiments. repec.orgicm.edu.pl
Property PredictionNeural Networks, Support Vector MachinesSolubility, physicochemical properties.Informs formulation design and potential applications. theviews.in

While promising, the success of these models is highly dependent on the availability of large, high-quality datasets for training. icm.edu.pl

Investigation of this compound as a Chemical Building Block for Novel Compounds

The quinoxaline-2,3-dione scaffold is a versatile starting point for the synthesis of more complex heterocyclic systems. nih.gov A significant future direction for this compound research is to explore its utility as a chemical building block, or synthon, for creating novel compounds with potentially valuable properties.

The established reactivity of the quinoxaline-2,3-dione core suggests several avenues for investigation:

Synthesis of Halogenated Intermediates : The dione (B5365651) can be chlorinated using reagents like phosphorus oxychloride to yield 2,3-dichloroquinoxaline (B139996) derivatives. derpharmachemica.com These chlorinated intermediates are highly reactive and can undergo nucleophilic substitution with various amines and other nucleophiles to create a diverse library of new compounds. derpharmachemica.com

Mannich-Type Reactions : Quinoxaline-2,3-dione can react with formaldehyde (B43269) and various ketones to produce Mannich bases, which are a class of compounds with interesting pharmacological profiles. nih.gov

Development of Bioactive Molecules : The quinoxaline-2,3-dione structure is a key component in potent antagonists for glutamate (B1630785) receptors like AMPA and GlyN. acs.orgnih.gov By using this compound as a starting point, novel analogues could be designed and synthesized to explore structure-activity relationships and potentially develop new therapeutic agents. scilit.com

Access to Fused Heterocyclic Systems : The dione moiety can serve as a precursor for constructing fused ring systems, such as pyrazolo[3,4-b]quinoxalines, which are known to inhibit cyclin-dependent kinases. chemicalbook.com Applying these synthetic transformations to this compound could lead to the discovery of new compounds with unique biological activities.

By exploring these synthetic transformations, researchers can leverage the existing this compound structure to generate a wide array of novel molecules for screening in medicinal chemistry, materials science, and other fields. derpharmachemica.comacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.